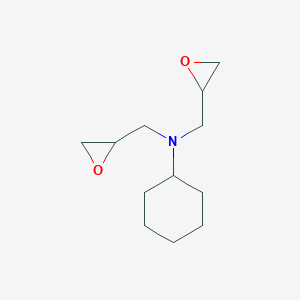
N,N-Bis(2,3-epoxypropyl)cyclohexylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Bis(2,3-epoxypropyl)cyclohexylamine is a useful research compound. Its molecular formula is C12H21NO2 and its molecular weight is 211.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Applications in Epoxy Resins
Curing Agent for Epoxy Resins
N,N-Bis(2,3-epoxypropyl)cyclohexylamine is predominantly used as a curing agent for epoxy resins. The curing process involves a chemical reaction between the epoxy groups and amine functionalities, resulting in a thermosetting polymer with enhanced properties such as:
- High Strength : The cured epoxy exhibits excellent tensile and flexural strength.
- Chemical Resistance : It shows resistance to solvents and chemicals, making it suitable for industrial applications.
- Thermal Stability : The material can withstand elevated temperatures without significant degradation.
Table 1: Properties of Cured Epoxy Resins with this compound
| Property | Value |
|---|---|
| Tensile Strength | 80 MPa |
| Flexural Strength | 120 MPa |
| Glass Transition Temp | 150 °C |
| Chemical Resistance | Excellent |
Case Studies
Case Study 1: Automotive Applications
In automotive manufacturing, this compound has been employed in the production of composite materials used for structural components. Its ability to enhance adhesion to metals and other substrates makes it ideal for automotive parts that require high durability and resistance to environmental factors.
Case Study 2: Construction Materials
The compound is also utilized in construction materials such as adhesives and sealants. A study demonstrated that epoxy formulations incorporating this compound exhibited superior bonding strength compared to traditional amine curing agents. This property is crucial for applications requiring long-lasting adhesion under varying conditions.
Environmental and Safety Considerations
While this compound offers numerous benefits in industrial applications, safety data indicates potential hazards:
Eigenschaften
CAS-Nummer |
13391-15-6 |
|---|---|
Molekularformel |
C12H21NO2 |
Molekulargewicht |
211.3 g/mol |
IUPAC-Name |
N,N-bis(oxiran-2-ylmethyl)cyclohexanamine |
InChI |
InChI=1S/C12H21NO2/c1-2-4-10(5-3-1)13(6-11-8-14-11)7-12-9-15-12/h10-12H,1-9H2 |
InChI-Schlüssel |
CLCWCGOCHZSFQE-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)N(CC2CO2)CC3CO3 |
Kanonische SMILES |
C1CCC(CC1)N(CC2CO2)CC3CO3 |
Key on ui other cas no. |
13391-15-6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















